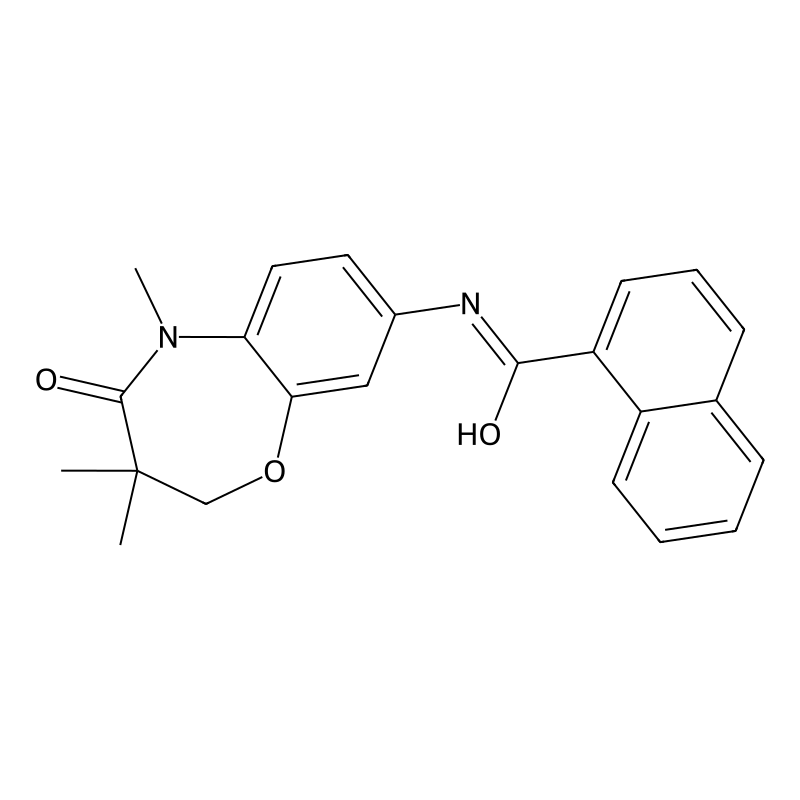

N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)naphthalene-1-carboxamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)naphthalene-1-carboxamide is a complex organic compound characterized by its unique structure, which includes a benzoxazepine moiety linked to a naphthalene carboxamide. The molecular formula of this compound is with a molecular weight of approximately 366.42 g/mol. The compound features several significant functional groups, including a carboxamide and a ketone, which contribute to its reactivity and biological activity.

The compound's structure is notable for its bicyclic system, which enhances its potential interactions with various biological targets. The presence of the trimethyl group and the tetrahydrobenzoxazepine framework suggests that this compound may exhibit interesting pharmacological properties.

The chemical reactivity of N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)naphthalene-1-carboxamide can be attributed to its functional groups:

- Amide Hydrolysis: The carboxamide group can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

- Reduction Reactions: The ketone functionality may be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

- Nucleophilic Substitution: The presence of the naphthalene ring allows for electrophilic substitutions or nucleophilic attacks at various positions on the aromatic system.

These reactions are essential for modifying the compound for further biological testing or for synthesizing derivatives with enhanced properties.

Preliminary studies suggest that N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)naphthalene-1-carboxamide exhibits notable biological activity. This compound has been investigated for its potential as an inhibitor of specific kinases involved in various signaling pathways. For instance:

- Kinase Inhibition: It has shown promising results as an inhibitor of RIP1 kinase, which is involved in inflammatory responses and cell death pathways .

Such activities indicate that this compound could be developed into therapeutic agents for conditions like cancer or neurodegenerative diseases where kinase signaling plays a crucial role.

The synthesis of N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)naphthalene-1-carboxamide typically involves multi-step organic synthesis techniques:

- Formation of the Benzoxazepine Core: This can be achieved through cyclization reactions involving appropriate precursors such as amino acids or phenolic compounds.

- Naphthalene Carboxamide Coupling: The benzoxazepine derivative can then be coupled with naphthalene derivatives using standard coupling reactions (e.g., amide formation via coupling agents like EDC or DCC).

- Purification: The final product is purified using techniques such as recrystallization or chromatography.

These methods ensure that the desired compound is synthesized with high purity and yield.

N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)naphthalene-1-carboxamide has potential applications in various fields:

- Pharmaceuticals: Due to its kinase inhibitory activity, it may serve as a lead compound for developing new drugs targeting inflammatory and cancer pathways.

- Biochemical Research: The compound can be used as a tool in studying cellular signaling pathways and mechanisms of action of kinases.

- Material Science: Its unique structural properties may lend themselves to applications in developing new materials with specific electronic or optical properties.

Interaction studies involving N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)naphthalene-1-carboxamide focus on understanding how this compound interacts with biological macromolecules:

- Binding Affinity: Investigations into its binding affinity to target kinases can elucidate its potential efficacy as a therapeutic agent.

- Molecular Docking Studies: Computational docking studies help predict how well this compound fits into the active sites of target enzymes.

- Cellular Assays: Evaluating the effects on cell proliferation and apoptosis in various cancer cell lines provides insights into its biological relevance.

Several compounds share structural features with N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)naphthalene-1-carboxamide:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N-(4-methylphenyl)-benzamide | Aromatic amide | Anti-inflammatory |

| 4-Oxoquinoline derivatives | Heterocyclic ketones | Antimicrobial |

| 2-Aminobenzothiazole | Thiazole ring | Anticancer |

Uniqueness

What sets N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)naphthalene-1-carboxamide apart from these compounds is its specific benzoxazepine framework combined with naphthalene moiety that may offer distinct pharmacological profiles and mechanisms of action not found in simpler aromatic amides or heterocycles.